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Lactose-monohydrat -

Lactose-monohydrat

Catalog Number: EVT-13530844
CAS Number:
Molecular Formula: C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of lactose monohydrate typically involves the crystallization process from whey permeate or milk. A common method includes cooling concentrated lactose solutions to promote crystallization. For instance, lactose can be extracted from whey through ultrafiltration, followed by evaporation to concentrate the solution before cooling it to allow crystal formation .

A one-pot catalytic oxidation process has also been explored to produce derivatives of lactose from whey permeate, highlighting the versatility of lactose as a feedstock for various chemical modifications . This method not only provides lactose but also facilitates the production of other valuable compounds through controlled oxidation reactions.

Molecular Structure Analysis

Lactose monohydrate has a distinct molecular structure characterized by its disaccharide composition. The structural formula can be represented as follows:

Lactose Monohydrate C12H22O11H2O\text{Lactose Monohydrate }C_{12}H_{22}O_{11}\cdot H_2O

The compound exists primarily in two anomeric forms: alpha-lactose and beta-lactose, which differ based on the orientation of the hydroxyl group on the anomeric carbon . The presence of water in the monohydrate form indicates that each molecule of lactose is associated with one molecule of water, influencing its physical properties such as solubility and stability.

Data

  • Molecular Weight: 360.31 g/mol
  • CAS Number: 10039-26-6
  • Structural Representation:
    • Alpha-lactose: C12H22O11C_{12}H_{22}O_{11} (α-D-galactopyranosyl-(1→4)-D-glucose)
    • Beta-lactose: C12H22O11C_{12}H_{22}O_{11} (β-D-galactopyranosyl-(1→4)-D-glucose)
Chemical Reactions Analysis

Lactose monohydrate participates in various chemical reactions due to its functional groups. Key reactions include:

  • Hydrolysis: Lactose can undergo hydrolysis in the presence of water or enzymes (e.g., lactase) to yield glucose and galactose.
C12H22O11+H2OC6H12O6+C6H12O6C_{12}H_{22}O_{11}+H_2O\rightarrow C_6H_{12}O_6+C_6H_{12}O_6
  • Fermentation: Lactose can be fermented by specific bacteria to produce lactic acid, which is significant in dairy fermentation processes.
  • Oxidation: Under certain conditions, lactose can be oxidized to yield various derivatives such as lactobionic acid or lactulose .

These reactions are crucial for understanding lactose's role in food processing and its biochemical applications.

Mechanism of Action

The mechanism of action for lactose monohydrate primarily involves its role as a substrate for fermentation and enzymatic reactions. In biological systems, lactase breaks down lactose into glucose and galactose, which are then utilized by cells for energy production. This enzymatic hydrolysis is essential for individuals who can digest lactose effectively.

In fermentation processes, specific microorganisms convert lactose into lactic acid or ethanol, contributing to the flavor and preservation of dairy products . The efficiency of these processes depends on factors such as temperature, pH, and the presence of enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Freely soluble in water (approximately 161 g/L at 20 °C) but practically insoluble in organic solvents like ethanol and diethyl ether .
  • Melting Point: Approximately 202 °C
  • pH: Ranges from 4.0 to 6.0 when dissolved in water .

Chemical Properties

  • Ignition Temperature: 390 °C
  • Bulk Density: Approximately 500 kg/m³
  • Stability: Lactose monohydrate is stable under normal conditions but may undergo degradation upon prolonged exposure to moisture or heat.

These properties make lactose monohydrate suitable for various applications across industries.

Applications

Lactose monohydrate has several scientific uses:

  1. Food Industry: Used as a sweetener and stabilizer in baked goods, dairy products, and infant formulas.
  2. Pharmaceuticals: Commonly employed as an excipient in tablet formulations due to its favorable flow properties and compatibility with active ingredients.
  3. Microbiology: Serves as a carbon source in culture media for microbial growth studies .
  4. Biotechnology: Utilized in bioprocessing applications where it acts as a substrate for fermentation processes.
Historical Evolution of Lactose Monohydrate in Scientific Research

Early Isolation and Characterization in Dairy Science

The scientific journey of lactose monohydrate began in 1780 when Swedish chemist Carl Wilhelm Scheele first isolated "milk sugar" from whey, recognizing its distinct properties from cane sugar [7]. This discovery ignited systematic studies into lactose's chemical behavior. By the mid-19th century, researchers had identified its fundamental structure: a disaccharide composed of β-D-galactose and D-glucose linked by a β-1,4-glycosidic bond [7]. Crucially, French scientist Louis Pasteur achieved the separation of α- and β-lactose anomers in 1856, revealing their distinct rotational optical properties (α-form: +89.4°; β-form: +35°) and differential solubility profiles [7] [10].

These early investigations established lactose's anomeric equilibrium in solution (37% α-lactose:63% β-lactose at 20°C), governed by mutarotation dynamics highly sensitive to pH and temperature [7]. The monohydrate form (C~12~H~22~O~11~·H~2~O) emerged as the most stable crystalline configuration under ambient conditions, characterized by its tomahawk-shaped crystals and low hygroscopicity [7]. Simultaneously, ethnographic studies documented global patterns of lactase non-persistence, correlating dairy consumption traditions with digestive adaptations—early evidence of gene-culture coevolution [1] [4]. This biochemical-anthropological duality framed lactose monohydrate as both a nutrient and an evolutionary catalyst.

Development of Industrial Extraction Techniques (19th–21st Centuries)

Industrial lactose production evolved from rudimentary batch processes to continuous, high-precision operations aligned with pharmaceutical standards. The foundational 19th-century method involved:

  • Acid precipitation of milk proteins
  • Concentration of whey permeate via evaporation
  • Crystallization at controlled supersaturation (40–60°C)
  • Centrifugal separation of crystals
  • Fluidized-bed drying [3] [7]

Table 1: Evolution of Industrial Lactose Production Techniques

Time PeriodDominant TechnologyKey InnovationImpact on Lactose Quality
Pre-1900Open-pan evaporationBasic crystallization controlVariable crystal size; high ash content
1920s–1950sVacuum evaporationReduced thermal degradationImproved purity (>95%)
1960s–1980sRoller drying → Spray dryingParticle size engineeringControlled bulk density; flowability
1990s–PresentMembrane ultrafiltrationWhey protein removal pre-processingUltra-low protein residues (<0.1%)
2000s–PresentContinuous crystallizationOscillating baffled reactorsUniform crystal morphology; narrow PSD

The 20th century witnessed transformative innovations: Spray drying (patented 1933) enabled production of agglomerated lactose particles ideal for direct compression tableting, while drum drying yielded the first anhydrous β-lactose forms with enhanced solubility [3] [9]. Post-1980s, membrane filtration (ultrafiltration/nanofiltration) revolutionized purity by removing residual whey proteins and minerals before crystallization, achieving pharmacopeial-grade lactose (<0.1% protein residue) [7]. Modern continuous oscillatory baffled crystallizers (COBCs) now enable precise control over crystal size distribution (target D50: 50–200 μm) and polymorphic form—critical for pharmaceutical functionality [3] [10].

Emergence as a Critical Excipient in Pharmaceutical Formulations

Lactose monohydrate's pharmaceutical ascendancy began in the late 19th century as tablet manufacturing industrialized. Its adoption accelerated due to: chemical inertness, bland taste, and compression moldability [5] [9]. By the 1960s, it dominated oral solid dosage forms, now featuring in 60–70% of pharmaceutical preparations globally [5] [8]. Three technological waves shaped its excipient evolution:

  • Direct Compression Revolution (1960s): Development of spray-dried lactose (e.g., Pharmacose®) provided inherent binding capacity without granulation. Its agglomerated spherical structure (100–200 μm) enabled uniform powder flow and die filling [5] [9].
  • Particle Engineering Era (1980s–90s): Introduction of anhydrous β-lactose via drum drying offered superior solubility for rapid disintegration. Granulated lactose emerged as a porous carrier for low-dose APIs [3] [9].
  • QbD-Driven Innovations (2000s–Present): Co-processing techniques created functionality-enhanced grades:
  • Lactose monohydrate + cellulose → Improved compactibility
  • Anhydrous lactose + PVPP → Superior disintegration
  • Sieved fractions → Optimized flow for capsule filling [8] [9]

Table 2: Functional Properties of Lactose Forms in Pharmaceutical Applications

Lactose FormProduction MethodKey Functional AttributesPrimary Dosage Forms
α-Lactose monohydrateMilling/sievingExcellent flowability; low hygroscopicityWet granulation tablets; capsule filling
Spray-dried lactoseSpray agglomerationSpherical aggregates; inherent bindingDirect compression tablets
Anhydrous β-lactoseDrum dryingHigh solubility; fast disintegrationRapid-release tablets
Granulated lactoseFluid-bed agglomerationHigh porosity; API distribution capacitySachets; dry powder inhalers

Pharmaceutical functionality is governed by Critical Material Attributes (CMAs):

  • Particle size distribution: Dictates flowability (Carr Index <20% for direct compression) [8]
  • Crystalline structure: Anhydrous forms disintegrate faster than monohydrate (45s vs. 120s) [5]
  • Residual amorphous content: Impacts stability via moisture-mediated crystallization (<5% required) [10]

The integration of lactose into Quality-by-Design (QbD) frameworks links these CMAs to tablet Critical Quality Attributes (CQAs): tensile strength (>1.7 MPa), disintegration time (<15 min), and dissolution profile [8]. This scientific rigor positions lactose monohydrate not merely as a filler, but as an engineered performance modulator in modern drug delivery systems.

Appendix: Lactose Monohydrate and Related Compounds

Properties

Product Name

Lactose-monohydrat

IUPAC Name

2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2

InChI Key

HBDJFVFTHLOSDW-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O

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